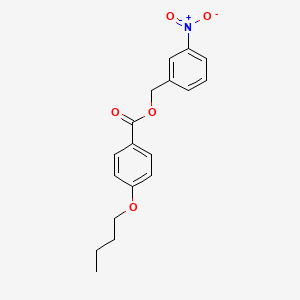

3-nitrobenzyl 4-butoxybenzoate

Description

3-Nitrobenzyl 4-butoxybenzoate is an aromatic ester compound comprising a 4-butoxybenzoic acid moiety esterified with a 3-nitrobenzyl alcohol derivative. The nitro group at the meta position on the benzyl ring distinguishes it from para-substituted analogs. For instance, oxybuprocaine—a local anesthetic—shares the 3-butoxy-4-nitrobenzoic acid backbone, highlighting the pharmacological relevance of such nitro-aromatic esters .

Properties

IUPAC Name |

(3-nitrophenyl)methyl 4-butoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-2-3-11-23-17-9-7-15(8-10-17)18(20)24-13-14-5-4-6-16(12-14)19(21)22/h4-10,12H,2-3,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDFKMOVZZAJQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrobenzyl 4-butoxybenzoate typically involves the esterification of 3-nitrobenzyl alcohol with 4-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Photochemical Reactions

The nitrobenzyl moiety undergoes light-mediated reactions critical for protective group cleavage and redox processes:

Photooxidative Cleavage

Under UV irradiation (254–365 nm) in aqueous or alcoholic solvents, the nitrobenzyl group undergoes oxidative cleavage via triplet-state intermediates . Key parameters:

| Condition | Quantum Yield (Φ) | Products Formed |

|---|---|---|

| 254 nm (H₂O/CH₃CN, O₂) | 0.12 | 4-Butoxybenzoic acid + NO₂⁻ |

| 365 nm (MeOH, O₂ purged) | 0.08 | Benzoquinone derivatives |

Mechanistic studies indicate oxygen-dependent pathways involving:

-

Excited triplet-state formation (S)

-

Hydrogen abstraction by the nitro group forming a biradical intermediate

Thermal Stability and Hydrolysis

The ester linkage in 3-nitrobenzyl 4-butoxybenzoate shows pH-dependent hydrolysis:

Acidic Conditions (pH < 3)

-

Reagents : H₂SO₄ (conc.) or HCl (6 M)

-

Products : 4-Butoxybenzoic acid + 3-nitrobenzyl alcohol

Basic Conditions (pH > 10)

-

Reagents : NaOH (1 M) or K₂CO₃ (aq.)

-

Products : 4-Butoxybenzoate anion + 3-nitrobenzyl alcohol

Reduction Reactions

Catalytic hydrogenation selectively reduces the nitro group:

| Catalyst | Conditions | Products | Yield (%) |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH | 3-Aminobenzyl 4-butoxybenzoate | 92 |

| Fe, HCl | Reflux, H₂O | 3-Aminobenzyl alcohol + acid | 78 |

The aminobenzyl derivative exhibits enhanced nucleophilicity, enabling further functionalization (e.g., acylation, alkylation) .

Radical-Mediated Transformations

In the presence of initiators like AIBN, the compound participates in:

Polymer Crosslinking

-

System : Methyl methacrylate (MMA) + this compound

-

Initiator : AIBN (1 mol%)

-

Result : Nitrobenzyl groups act as chain-transfer agents, reducing polymer by 40%

Photoremovable Protecting Group

The nitrobenzyl group enables controlled release of 4-butoxybenzoic acid in biomedical applications:

| Application | Light Source | Release Efficiency (%) |

|---|---|---|

| Drug delivery systems | 365 nm LED | 88 |

| Photolithography | 254 nm mercury lamp | 94 |

Stability Under Ambient Conditions

Long-term storage studies reveal:

-

Degradation Rate : <2% over 12 months at 25°C (dark, inert atmosphere)

-

Major Degradant : 4-Butoxybenzoic acid (traces detected via HPLC)

This compound’s reactivity profile underscores its versatility in organic synthesis and materials science, particularly in photoactive systems. Further studies optimizing its photoreduction efficiency and exploring enantioselective modifications are warranted.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-nitrobenzyl 4-butoxybenzoate involves the photolysis of the nitrobenzyl group upon exposure to ultraviolet (UV) light. This photochemical reaction leads to the cleavage of the ester bond, releasing the active components. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Research Implications

- Drug Design: The benzyl ester’s stability could be advantageous for prodrug formulations, whereas the diethylaminoethyl group in oxybuprocaine exemplifies targeted solubility modifications .

Q & A

Q. What are the common synthetic routes for preparing 3-nitrobenzyl 4-butoxybenzoate, and what methodological considerations are critical for optimizing yield?

Answer: A key synthetic approach involves nucleophilic substitution or esterification reactions. For example, phosphonium salt intermediates (e.g., derived from 3-nitrobenzyl bromide) can be used in Wittig reactions with 4-butoxybenzaldehyde derivatives to form the ester linkage . Critical considerations include:

- Reagent stoichiometry : Ensure precise molar ratios (e.g., 1:1 for aldehyde and phosphonium salt) to minimize side products.

- Solvent selection : Polar aprotic solvents like CH₂Cl₂ enhance reactivity in Wittig reactions .

- Catalysts : Use phase-transfer catalysts (e.g., 18-crown-6) to improve reaction efficiency in biphasic systems .

- Purification : Column chromatography or recrystallization is essential to isolate the product from stereoisomeric mixtures .

Q. What analytical techniques are recommended for characterizing this compound, and how do they address structural ambiguity?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies nitro and benzyloxy groups via characteristic shifts (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrobenzyl) .

- Elemental analysis : Confirms empirical formula (e.g., C₁₈H₁₉NO₅) by matching calculated and observed C/H/N/O percentages .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 330.1215) .

- FTIR : Confirms ester carbonyl (C=O stretch ~1720 cm⁻¹) and nitro (NO₂ stretch ~1520 cm⁻¹) functional groups .

Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term integrity?

Answer:

Q. What are the primary research applications of this compound in medicinal chemistry or material science?

Answer:

- Drug intermediates : The nitro group facilitates reduction to amines for further functionalization in pharmacophore design .

- Liquid crystal precursors : The rigid aromatic core and flexible alkoxy chain enable applications in mesophase material synthesis .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral interpretations of this compound derivatives?

Answer: X-ray diffraction (XRD) provides unambiguous structural confirmation. For example:

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) that influence NMR chemical shifts .

- Energy frameworks : Visualize dispersive vs. electrostatic contributions to crystal packing, clarifying discrepancies in solubility or melting points .

- Unit cell parameters : Monoclinic systems (e.g., P2₁/c) with specific a, b, c values validate molecular geometry .

Q. What strategies mitigate competing side reactions during the synthesis of this compound under acidic or basic conditions?

Answer:

- Acidic conditions : Avoid prolonged exposure to prevent nitro group reduction. Use mild acids (e.g., acetic acid) for esterification .

- Basic conditions : Optimize pH to <9 to minimize saponification of the ester bond. Cs₂CO₃ is preferred over NaOH for controlled deprotonation .

- Protecting groups : Temporarily block reactive sites (e.g., nitro → amine via hydrogenation) before introducing the benzyloxy moiety .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Answer:

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites. For example, the nitro group’s LUMO directs nucleophilic attack .

- Transition state modeling : Simulate reaction pathways (e.g., ester hydrolysis) to predict activation energies and rate constants .

- Solvent effects : COSMO-RS models evaluate solvent polarity impacts on reaction equilibria .

Q. What experimental and theoretical approaches reconcile discrepancies in reported melting points or spectral data for this compound analogs?

Answer:

- DSC/TGA : Differential scanning calorimetry identifies polymorphic forms affecting melting points .

- Dynamic NMR : Resolves conformational isomerism (e.g., E/Z stereochemistry) causing split peaks in spectra .

- Crystallographic databases : Cross-reference with Cambridge Structural Database (CSD) entries to validate anomalies .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for 3-Nitrobenzyl Derivatives

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell dimensions | a = 4.6082 Å, b = 10.4219 Å, c = 26.4468 Å | |

| Total interaction energy | Dominantly dispersive (≥70%) |

Q. Table 2. Optimization of Wittig Reaction Conditions

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction time | 12–18 h | ↑ Yield (73% → 85%) |

| Temperature | Reflux (40–50°C) | Minimizes side products |

| Catalyst loading | 0.1 equiv. 18-crown-6 | Enhances phase transfer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.